molecular formula C17H27BN2O4 B1450574 Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1254381-09-3

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No. B1450574
M. Wt: 334.2 g/mol
InChI Key: PJGLMYXULHFDKP-UHFFFAOYSA-N
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Description

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula C17H30BNO4 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3,(H,19,20) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and is stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 323.24 .

Scientific Research Applications

Organic Synthesis and Drug Development

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a closely related compound, serves as an important intermediate in synthesizing biologically active compounds like crizotinib. The synthetic methodology involves multiple steps starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, showcasing the compound's utility in creating complex molecular architectures necessary for drug development (D. Kong et al., 2016).

Material Science and Polymer Chemistry

In the realm of materials science, particularly in the development of polymers with specific optical properties, derivatives of the mentioned compound have been utilized. For instance, deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain were synthesized using palladium-catalyzed polycondensation. This approach highlights the compound's role in crafting materials with potential applications in electronics and photonics (Irina Welterlich, O. Charov, B. Tieke, 2012).

Nanotechnology and Fluorescence Studies

The compound's derivatives have found applications in nanotechnology, particularly in the synthesis of nanoparticles with enhanced fluorescence properties. These applications are critical in developing new imaging tools and materials for electronics. For example, heterodifunctional polyfluorenes were synthesized for stable nanoparticles exhibiting bright fluorescence, illustrating the compound's utility in creating advanced materials for optical applications (Christoph S. Fischer, M. Baier, S. Mecking, 2013).

Pharmacology and Therapeutic Agents

In pharmacology, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, another related compound, has been identified as a crucial intermediate in synthesizing biologically active molecules such as omisertinib (AZD9291). This underscores the compound's importance in medicinal chemistry, where it aids in developing new therapeutic agents (Bingbing Zhao et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20(8)13-11-12(9-10-19-13)18-23-16(4,5)17(6,7)24-18/h9-11H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGLMYXULHFDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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